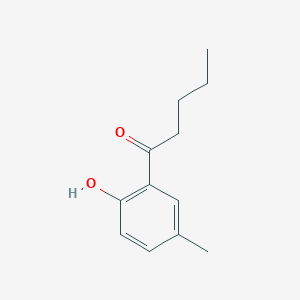

1-(2-Hydroxy-5-methylphenyl)-1-pentanone

Description

Structure

3D Structure

Properties

CAS No. |

150033-77-5 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(2-hydroxy-5-methylphenyl)pentan-1-one |

InChI |

InChI=1S/C12H16O2/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h6-8,14H,3-5H2,1-2H3 |

InChI Key |

JIEGZBWQZYNWLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=C(C=CC(=C1)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Hydroxy 5 Methylphenyl 1 Pentanone

Regioselective ortho-Acylation Pathways

Achieving selective acylation at the ortho position of a phenol (B47542) is a well-studied challenge in synthetic chemistry. The hydroxyl group is an activating, ortho-, para-director; however, its interaction with catalysts can complicate the reaction. For the synthesis of 1-(2-Hydroxy-5-methylphenyl)-1-pentanone, direct electrophilic acylation methods are often employed.

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds with aromatic rings. numberanalytics.com It typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. ruc.dk However, the direct acylation of phenols is challenging because the Lewis acid can coordinate with the lone pair of electrons on the phenolic oxygen. This can deactivate the ring towards the desired electrophilic substitution. wikipedia.org Despite this, specific conditions and catalysts, including iron(III) chloride (FeCl₃) and boron trifluoride etherate (BF₃·(C₂H₅)₂O), can facilitate the reaction. ruc.dkorganic-chemistry.orgnih.gov

The preference for ortho-acylation in phenolic compounds under certain conditions is often explained by a chelation-controlled mechanism. In what is known as the Fries rearrangement, a key related reaction, a widely accepted mechanism posits that the Lewis acid (e.g., AlCl₃) initially coordinates to the more basic carbonyl oxygen of the acyl group. wikipedia.orgbyjus.comlscollege.ac.in This polarizes the ester bond, leading to the rearrangement of the Lewis acid to the phenolic oxygen and the generation of a free acylium carbocation. wikipedia.orgbyjus.com

This acylium ion then acts as an electrophile in a classic electrophilic aromatic substitution. wikipedia.org The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Higher temperatures generally favor the formation of the ortho product, which is the thermodynamically more stable isomer due to the formation of a stable bidentate complex between the Lewis acid, the phenolic oxygen, and the oxygen of the newly introduced acyl group. lscollege.ac.injk-sci.com This chelation effectively directs the acylation to the ortho position. Non-polar solvents also tend to favor the formation of the ortho-substituted product. byjus.comlscollege.ac.in

Modern synthetic chemistry increasingly focuses on improving reaction efficiency and reducing environmental impact. To this end, solvent-free and microwave-assisted conditions have been successfully applied to the acylation of phenols. jmchemsci.comtandfonline.comresearchgate.net

Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and improving isomer selectivity. ruc.dknih.gov The rapid and uniform heating provided by microwaves can enhance the rate of reaction and favor the formation of the thermodynamically stable ortho-acylated product. mdpi.com

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for potentially toxic and difficult-to-remove organic solvents. jmchemsci.com Research has shown that the ortho-C-acylation of phenols can be carried out efficiently under solvent-free and microwave conditions using catalysts like zinc chloride (ZnCl₂) supported on alumina (B75360) or methanesulfonic acid (MSA). researchgate.netresearchgate.net These methods often result in high yields and high regioselectivity for the ortho product. researchgate.net

| Phenolic Substrate | Acylating Agent | Catalyst | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| p-Cresol (B1678582) | Pentanoic Acid | SnCl₄ | Solvent-free, Microwave | High Yield | ortho-Acylated | researchgate.net |

| Phenols/Naphthols | Organic Acids | MSA | Microwave (200-300W, 3-4 min) | Up to 98% | ortho-Acylation | researchgate.net |

| Anisole | Benzoic Anhydride | Bi(OTf)₃ (10 mol%) | Solvent-free, Microwave | Good Conversion | para-Acylated | ruc.dk |

| Phenols | Acetic Anhydride | Anhydrous NiCl₂ (0.1 mol%) | Solvent-free, Room Temp. | Excellent Yields | O-Acetylation | tandfonline.com |

Beyond direct Friedel-Crafts acylation, several other strategies exist for synthesizing aromatic hydroxyketones.

Fries Rearrangement: This is a classic and powerful method for converting phenolic esters into ortho- and para-hydroxyaryl ketones using a Lewis or Brønsted acid catalyst. wikipedia.orgbyjus.com The reaction conditions, particularly temperature and solvent, can be tuned to favor either the ortho or para isomer. wikipedia.orglscollege.ac.in High temperatures favor the ortho product, making this a key strategy for the synthesis of compounds like this compound. byjus.comjk-sci.com

Photo-Fries Rearrangement: An alternative to the standard acid-catalyzed reaction is the Photo-Fries rearrangement. This photochemical variant proceeds via a radical mechanism and can also yield ortho and para products. wikipedia.org However, it is often associated with low yields and is less commonly used for commercial production. wikipedia.org

Anionic Fries Rearrangement: This method involves the ortho-metalation of aryl esters or carbamates with a strong base, followed by rearrangement to give the ortho-acylated product. wikipedia.orgyoutube.com It provides a pathway to ortho-carbonyl species under basic rather than acidic conditions. wikipedia.org

Friedel-Crafts Acylation with Lewis Acid Catalysis (e.g., FeCl3, BF3·(C2H5)2O)

Multistep Synthetic Routes to this compound

A common and logical multistep synthesis for this compound involves the Fries rearrangement of the corresponding phenolic ester. This two-step process is often more controllable than direct acylation.

O-Acylation (Esterification): The first step is the esterification of p-cresol with a pentanoyl derivative, typically valeryl chloride or pentanoic anhydride, to form 4-methylphenyl pentanoate. This reaction is generally straightforward and can be performed under basic conditions or using various acetylation protocols. mdpi.comresearchgate.net

Fries Rearrangement: The isolated 4-methylphenyl pentanoate is then subjected to Fries rearrangement conditions. By using a Lewis acid catalyst like aluminum chloride (AlCl₃) and heating the reaction, the pentanoyl group migrates from the phenolic oxygen to the ortho position on the aromatic ring to yield the target molecule, this compound. wikipedia.orgorganic-chemistry.orgbyjus.com

Another potential, though less direct, multistep approach involves protecting the phenolic hydroxyl group, performing a standard Friedel-Crafts acylation, and then deprotecting the hydroxyl group. youtube.com However, the Fries rearrangement is generally more efficient for this class of compounds.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.com Several of these principles can be applied to the synthesis of this compound.

Solvent-Free and Microwave-Assisted Reactions: As discussed previously, eliminating organic solvents and using microwave irradiation significantly reduces waste, energy consumption, and reaction times. ruc.dknih.gov

Use of Solid and Recyclable Catalysts: Replacing traditional homogeneous Lewis acids like AlCl₃, which are typically used in stoichiometric amounts and cannot be recovered, with solid acid catalysts is a key green strategy. ruc.dkrsc.org Catalysts like sulfated zirconia, zeolites, or metal salts supported on materials like alumina or silica (B1680970) can often be filtered off and reused, minimizing waste. researchgate.netrsc.org

Alternative Reagents: Using carboxylic acids (like pentanoic acid) directly instead of acyl chlorides (valeryl chloride) is advantageous as the only byproduct is water, avoiding the generation of corrosive hydrogen chloride gas. researchgate.net Similarly, methanesulfonic anhydride has been presented as a metal- and halogen-free activating agent for Friedel-Crafts acylations, producing minimal and benign waste. organic-chemistry.orgacs.org

These greener approaches not only reduce the environmental footprint but can also lead to more efficient and cost-effective synthetic processes. organic-chemistry.org

Chemical Reactivity and Transformations of 1 2 Hydroxy 5 Methylphenyl 1 Pentanone

Reactions at the Ketone Moiety

The ketone functional group, with its electrophilic carbonyl carbon and adjacent alpha-protons, is a primary site for a variety of chemical transformations.

Carbonyl Reductions and Oxidations

The carbonyl group of 1-(2-Hydroxy-5-methylphenyl)-1-pentanone is susceptible to reduction, yielding the corresponding secondary alcohol, 1-(2-hydroxy-5-methylphenyl)pentan-1-ol. This transformation is a fundamental reaction in organic synthesis. libretexts.org

Reduction: Standard hydride-donating reagents are effective for this purpose. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed, with LiAlH₄ being the more powerful reducing agent. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming an intermediate alkoxide which is subsequently protonated to give the alcohol. libretexts.org Catalytic hydrogenation or transfer hydrogenation, using hydrogen gas with a metal catalyst or a hydrogen donor like isopropanol, respectively, are alternative methods for this reduction. wikipedia.orgorganic-chemistry.org

Oxidation: Ketones are generally resistant to oxidation under mild conditions, as they lack the hydrogen atom on the carbonyl carbon that is present in aldehydes. libretexts.org Attempted oxidation with strong oxidizing agents like potassium permanganate (B83412) often results in the cleavage of carbon-carbon bonds, leading to the formation of two separate carboxylic acids, a synthetically destructive pathway. libretexts.org

A more controlled and synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation. This reaction employs a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert the ketone into an ester. libretexts.org In the case of this compound, this would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl groups, potentially yielding either 2-hydroxy-5-methylphenyl pentanoate or butyl 2-hydroxy-5-methylbenzoate, depending on the migratory aptitude of the respective groups.

Table 1: Representative Carbonyl Transformation Reactions

| Transformation | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | libretexts.org |

| Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (mCPBA) | Ester | libretexts.org |

Condensation Reactions and Heterocycle Formation

The presence of protons on the carbon alpha to the carbonyl group allows this compound to participate in base- or acid-catalyzed condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of the ketone with an aldehyde. researchgate.net

In a reaction analogous to that of 2'-hydroxyacetophenone (B8834), this compound can react with various aromatic aldehydes in the presence of a base (e.g., NaOH, KOH) to form α,β-unsaturated ketones, commonly known as chalcones. researchgate.net These chalcones, specifically 2'-hydroxychalcones, are valuable intermediates for the synthesis of a wide array of heterocyclic compounds, most notably flavones and chromones, through intramolecular cyclization reactions. researchgate.netresearchgate.net

Furthermore, the resulting chalcone (B49325) derivatives can undergo additional transformations. For instance, reaction with trimethylsulfoxonium (B8643921) iodide in the Corey-Chaykovsky reaction can convert the α,β-unsaturated ketone into a donor-acceptor cyclopropane. nih.gov These cyclopropanes are versatile building blocks for further synthetic elaborations. nih.gov

Alpha-Carbon Reactivity and Alkylation Studies

The alpha-hydrogens of the pentanone chain are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, in α-alkylation reactions. researchgate.net This reactivity allows for the extension or modification of the pentanoyl side chain.

Studies on the related compound, acetophenone (B1666503), have shown that α-alkylation can be achieved using alcohols in the presence of ruthenium catalysts, demonstrating a "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net This provides a greener alternative to the use of alkyl halides. The activation of C(sp³)–H bonds adjacent to the ketone can also lead to the formation of ketonyl complexes with transition metals like iridium and rhodium, highlighting the reactivity of the alpha-position. nih.gov

Reactions at the Phenolic Hydroxyl Group

The phenolic -OH group provides a second reactive handle on the molecule, enabling modifications that leave the ketone moiety intact. Its acidic proton and nucleophilic oxygen are key to its reactivity.

Etherification and Esterification

Etherification: The phenolic proton can be removed by a base to form a phenoxide ion, which is an excellent nucleophile. This phenoxide can react with alkyl halides in a Williamson ether synthesis to form ethers. Research on the etherification of 2'-hydroxyacetophenone with 1-bromopentane (B41390) has been conducted under phase-transfer catalysis (PTC) conditions. researchgate.net Using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a three-phase system (L-L-L PTC) has been shown to significantly enhance reaction rates and selectivity for the O-alkylated product, 2'-pentyloxyacetophenone (B3056504), over the C-alkylated product. researchgate.net This method provides an efficient route to ether derivatives of this compound.

Esterification: The phenolic hydroxyl group can be readily converted into an ester through reaction with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base such as pyridine (B92270). researchgate.net For example, reacting 2'-hydroxyacetophenone with isonicotinoyl chloride in pyridine yields the corresponding ester. researchgate.net

Conversely, the Fries rearrangement allows for the conversion of a phenyl ester back into a hydroxyaryl ketone. researchgate.net This reaction, often catalyzed by Lewis acids like aluminum chloride (AlCl₃), involves the intramolecular migration of the acyl group from the phenolic oxygen to an ortho or para position on the aromatic ring. researchgate.netguidechem.com

Table 2: Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Key Features | Reference |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., 1-bromopentane), Base (NaOH), Phase-Transfer Catalyst (TBAB) | Forms phenolic ethers; L-L-L PTC enhances rate and selectivity. | researchgate.net |

| Esterification | Acyl Chloride, Pyridine | Forms phenolic esters. | researchgate.net |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃), Heat | Converts a phenyl ester to a hydroxyaryl ketone. | researchgate.net |

Metal Chelation and Coordination Chemistry

The ortho-positioning of the phenolic hydroxyl and ketone carbonyl groups in this compound makes it an excellent bidentate chelating ligand for a variety of metal ions. dtic.mil Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the carbonyl oxygen can coordinate to a metal center, forming a stable six-membered chelate ring.

This chelation behavior is characteristic of 2-hydroxyaryl ketones. researchgate.net Potentiometric studies on simpler α-hydroxy ketones have demonstrated complex formation with Group 2 metals like calcium, strontium, and barium. dtic.mil The formation of these metal complexes can influence the reactivity and physical properties of the parent molecule. The ability to form stable complexes is a cornerstone of coordination chemistry and has applications in catalysis, materials science, and analytical chemistry.

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups. researchgate.net Both groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the aromatic ring. researchgate.netresearchgate.net In this specific molecule, the positions ortho and para to the strongly activating hydroxyl group are key sites for substitution. The pentanoyl group, being an acyl group, is an electron-withdrawing group and acts as a deactivator and a meta-director. wikipedia.org

The directing effects of the substituents on the aromatic ring of this compound are as follows:

Hydroxyl group (-OH): Strongly activating and ortho, para-directing.

Methyl group (-CH₃): Activating and ortho, para-directing.

Pentanoyl group (-C(O)(CH₂)₃CH₃): Deactivating and meta-directing.

The combined influence of these groups suggests that electrophilic attack will preferentially occur at the positions ortho and para to the hydroxyl group. Given that the pentanoyl group is at position 1, the hydroxyl at position 2, and the methyl group at position 5, the available activated positions for substitution are C3 and C6.

Nitration:

Nitration of phenolic compounds is typically carried out using nitric acid, often in the presence of a dehydrating agent like sulfuric acid. researchgate.net For this compound, nitration is expected to introduce a nitro group (-NO₂) onto the aromatic ring. The strong activating effect of the hydroxyl group would direct the substitution to the positions ortho and para to it. This would likely result in the formation of 1-(2-Hydroxy-3-nitro-5-methylphenyl)-1-pentanone.

Halogenation:

Halogenation of phenols can proceed readily, even without a Lewis acid catalyst, due to the highly activating nature of the hydroxyl group. researchgate.net Reaction with bromine (Br₂) or chlorine (Cl₂) is expected to substitute one or more hydrogen atoms on the aromatic ring. Under controlled conditions, monohalogenation would likely occur at the position ortho to the hydroxyl group, yielding 1-(3-Bromo-2-hydroxy-5-methylphenyl)-1-pentanone or the corresponding chloro-derivative. In the presence of excess halogen, polysubstitution may occur.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 1-(2-Hydroxy-3-nitro-5-methylphenyl)-1-pentanone |

| Bromination | Br₂ | 1-(3-Bromo-2-hydroxy-5-methylphenyl)-1-pentanone |

| Chlorination | Cl₂ | 1-(3-Chloro-2-hydroxy-5-methylphenyl)-1-pentanone |

Rearrangement Reactions and Isomerization Pathways

The structure of this compound lends itself to specific rearrangement reactions, most notably those involving the migration of the acyl group.

Fries Rearrangement:

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. sigmaaldrich.combyjus.com This reaction is reversible and the product distribution (ortho vs. para isomers) can be influenced by reaction conditions such as temperature and solvent. sigmaaldrich.com While this compound is the product of such a rearrangement, understanding the reverse and forward reaction provides insight into its isomerization.

The precursor to this compound via a Fries rearrangement would be p-cresyl pentanoate. The rearrangement of this ester would involve the migration of the pentanoyl group from the phenolic oxygen to the carbon atoms of the aromatic ring.

The mechanism involves the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This polarizes the ester and facilitates the formation of an acylium ion, which then acts as an electrophile and attacks the activated aromatic ring. sigmaaldrich.com

The reaction conditions significantly impact the ratio of the resulting ortho and para isomers:

Low temperatures generally favor the formation of the para-isomer.

High temperatures tend to yield more of the ortho-isomer.

In the context of p-cresyl pentanoate, the para position is blocked by the methyl group, thus the rearrangement would exclusively yield the ortho-acylated product, this compound.

| Starting Material | Reaction | Catalyst | Conditions | Product |

| p-Cresyl pentanoate | Fries Rearrangement | AlCl₃ | High Temperature | This compound |

Photo-Fries Rearrangement:

A photochemical variant, the photo-Fries rearrangement, can also achieve the conversion of phenolic esters to hydroxy aryl ketones. sigmaaldrich.com This reaction proceeds through a radical mechanism upon exposure to UV light and can also yield a mixture of ortho and para products. sigmaaldrich.com This pathway offers an alternative, catalyst-free method for the isomerization of the precursor ester. byjus.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Hydroxy 5 Methylphenyl 1 Pentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

The ¹H NMR spectrum of 1-(2-Hydroxy-5-methylphenyl)-1-pentanone reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons typically appear in the downfield region, between 6.0 and 9.5 ppm, due to the deshielding effect of the benzene (B151609) ring. pdx.edu The protons on the phenyl ring of this compound are expected to exhibit specific splitting patterns based on their substitution.

The protons of the pentanoyl chain will have characteristic chemical shifts and coupling constants. The methylene (B1212753) group adjacent to the carbonyl group (α-protons) will be deshielded and appear at a lower field than the other methylene groups. The terminal methyl group of the pentanoyl chain will appear as a triplet in the upfield region of the spectrum. The methyl group attached to the phenyl ring will present as a singlet. The hydroxyl proton signal can be broad and its chemical shift is variable, often appearing between 0.5 and 5.0 ppm, depending on factors like solvent and concentration. pdx.edu

Interactive ¹H NMR Data Table for this compound (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.8 - 7.5 | Multiplet | |

| Hydroxyl-OH | 4.5 - 5.5 | Singlet (broad) | |

| Methylene (-CH₂-) adjacent to C=O | 2.9 - 3.1 | Triplet | ~7.5 |

| Methylene (-CH₂-) | 1.6 - 1.8 | Sextet | ~7.5 |

| Methylene (-CH₂-) | 1.3 - 1.5 | Sextet | ~7.5 |

| Methyl (-CH₃) of pentanoyl | 0.9 - 1.0 | Triplet | ~7.5 |

| Methyl (-CH₃) on phenyl ring | 2.2 - 2.4 | Singlet |

¹³C NMR Chemical Shift Assignments and Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone is characteristically found far downfield, typically in the range of 205-220 ppm. wisc.edu Aromatic carbons generally resonate between 110 and 160 ppm. wisc.edu The carbon bearing the hydroxyl group will be shifted downfield compared to the other aromatic carbons.

The aliphatic carbons of the pentanoyl chain will appear in the upfield region of the spectrum. The carbon of the methyl group attached to the phenyl ring will also be in this region. The chemical shifts of methoxy (B1213986) groups on an aromatic ring, for instance, are highly dependent on their position, with ortho-substituted methoxy carbons appearing around 56 ± 1 ppm and those with two ortho substituents appearing at approximately 61.5 ± 2 ppm. researchgate.net This highlights the sensitivity of ¹³C NMR to the electronic environment of the carbon atoms.

Interactive ¹³C NMR Data Table for this compound (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~208 |

| Aromatic C-OH | ~160 |

| Aromatic C-CH₃ | ~130 |

| Other Aromatic C | 115 - 135 |

| Methylene (-CH₂-) adjacent to C=O | ~40 |

| Methylene (-CH₂-) | ~27 |

| Methylene (-CH₂-) | ~22 |

| Methyl (-CH₃) of pentanoyl | ~14 |

| Methyl (-CH₃) on phenyl ring | ~20 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the sequence of the methylene groups in the pentanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connection between the pentanoyl chain and the phenyl ring, as well as the relative positions of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O stretching of the ketone. The C-H stretching of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Interactive IR Data Table for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (hydroxyl) stretch | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=O (ketone) stretch | 1650 - 1700 (strong) |

| C=C (aromatic) stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak (M+) would correspond to its molecular weight.

The fragmentation pattern offers valuable structural clues. For ketones, a primary fragmentation pathway is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon. miamioh.edu This would lead to the loss of alkyl radicals from the pentanoyl chain. Another common fragmentation for carbonyl compounds with sufficiently long alkyl chains is the McLafferty rearrangement. youtube.com This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene molecule. youtube.com The fragmentation of related compounds, such as 1-(2′-hydroxy-5′-alkylphenyl)-1-alkanone (E)-oximes, has been studied, revealing complex pathways including skeletal rearrangements. researchgate.net

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

While obtaining suitable crystals of this compound itself for X-ray crystallography might be challenging, the technique can be applied to its crystalline derivatives. By reacting the parent compound to form a solid derivative, single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the solid state. This provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

Theoretical and Computational Chemistry Studies on 1 2 Hydroxy 5 Methylphenyl 1 Pentanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 1-(2-Hydroxy-5-methylphenyl)-1-pentanone at the atomic level.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its physical and chemical behavior. Geometry optimization using computational methods seeks to find the most stable arrangement of its atoms in space, corresponding to a minimum on the potential energy surface. For a molecule with several rotatable bonds, such as the pentanoyl chain and the hydroxyl group, multiple conformers may exist.

A thorough conformational analysis would involve systematically rotating the key dihedral angles—specifically around the C-C bonds of the pentanoyl group and the C-O bond of the hydroxyl group—to identify all possible low-energy conformers. The stability of these conformers is largely dictated by a balance of steric hindrance and intramolecular hydrogen bonding. A significant stabilizing interaction is expected between the hydroxyl group and the carbonyl oxygen, forming a six-membered ring that enhances planarity and stability.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| C=O (carbonyl) | ~1.25 Å | |

| C-C (aromatic) | ~1.40 Å | |

| O···H (H-bond) | ~1.80 Å | |

| Bond Angle | C-C-C (pentanoyl) | ~112° |

| C-C=O | ~120° | |

| Dihedral Angle | HO-C-C-C | ~0° (for H-bonded conformer) |

Note: These are estimated values based on typical results for similar molecules from DFT calculations and are not from a direct computational study on this compound.

Electronic Structure and Molecular Orbital Theory

The electronic properties of this compound can be described using Molecular Orbital (MO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A typical DFT calculation would reveal that the HOMO is likely distributed over the electron-rich hydroxyphenyl ring, particularly the oxygen and the aromatic pi-system. The LUMO is expected to be localized primarily on the carbonyl group, which is the most electrophilic site.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. The MEP would show negative potential (red/yellow) around the carbonyl and hydroxyl oxygens, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen, highlighting its acidic nature.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Dipole Moment | ~ 2.5 D |

Note: These values are estimations based on DFT calculations for analogous phenolic compounds.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data. nih.govacs.orgresearchgate.net For this compound, the calculation would predict a downfield shift for the hydroxyl proton due to the intramolecular hydrogen bond. The aromatic protons would show distinct shifts based on their electronic environment, and the carbons of the pentanoyl chain would have characteristic chemical shifts.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated by performing a frequency analysis on the optimized geometry. The calculated frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). For this molecule, key predicted vibrations would include the O-H stretch (broadened by hydrogen bonding), the C=O stretch of the ketone, and various C-H and C-C stretching and bending modes of the aromatic ring and alkyl chain. Experimental IR data for this compound shows a characteristic absorption at 1630 cm⁻¹ for the carbonyl group. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict electronic transitions and UV-Vis absorption spectra. The calculations would likely predict transitions involving the promotion of electrons from pi-orbitals of the phenyl ring to the pi-antibonding orbitals of the carbonyl group (π → π) and from non-bonding orbitals of the oxygen to the pi-antibonding orbitals (n → π).

Table 3: Comparison of Experimental and Potentially Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Experimental Value researchgate.net | Predicted Value (Methodology) |

| ¹H NMR | OH proton | ~11.9 ppm | Would be calculated using GIAO-DFT |

| ¹³C NMR | C=O carbon | Not reported | Would be calculated using GIAO-DFT |

| IR | C=O stretch | 1630 cm⁻¹ | Would be calculated via frequency analysis (DFT) |

| IR | O-H stretch | 3250 cm⁻¹ | Would be calculated via frequency analysis (DFT) |

| UV-Vis | λ_max | Not reported | Would be calculated using TD-DFT |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, such as the acylation reactions used to synthesize this compound. A common route to this compound is the Fries rearrangement of p-cresyl pentanoate.

Transition State Analysis for Acylation Reactions

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. znaturforsch.com Computational studies can map out the entire reaction pathway, identifying key intermediates and, crucially, the transition states that connect them.

For the rearrangement of p-cresyl pentanoate, the mechanism likely involves the formation of a complex between the ester and the Lewis acid (e.g., AlCl₃). This is followed by the cleavage of the ester bond to form an acylium ion and a phenoxide-Lewis acid complex. The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated p-cresol (B1678582) ring.

Transition state analysis, performed using methods like DFT, would locate the geometry of the highest energy point along the reaction coordinate for each step. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion of the atoms as they traverse the energy barrier. For the Fries rearrangement, key transition states would be associated with the cleavage of the ester bond and the subsequent C-acylation step. nih.govacs.org

Reaction Energetics and Kinetics of Derivatives

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of important kinetic and thermodynamic parameters.

Table 4: Hypothetical Energetic Profile for the Fries Rearrangement of p-Cresyl Pentanoate

| Species | Relative Energy (kcal/mol) |

| Reactants (p-cresyl pentanoate + Lewis acid) | 0 |

| Reactant-Lewis Acid Complex | -10 |

| Transition State 1 (Ester cleavage) | +20 |

| Intermediate (Acylium ion + Phenoxide complex) | +5 |

| Transition State 2 (Ortho-acylation) | +15 |

| Product Complex | -25 |

| Products (this compound + Lewis acid) | -15 |

Note: These are illustrative values to demonstrate the type of data obtained from computational studies on reaction energetics and are not from a direct study of this specific reaction.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational tools used in drug discovery and medicinal chemistry to predict the biological activity of chemical compounds based on their molecular structures. These methods establish a mathematical relationship between the chemical structure and biological activity.

For a compound like this compound, a QSAR study would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties. The biological activity of a series of related compounds would be determined experimentally (in vitro), and then a correlation between these descriptors and the observed activity would be established.

Illustrative Molecular Descriptors for QSAR Analysis:

A hypothetical set of molecular descriptors that would be relevant for a QSAR study of this compound and its analogs is presented below. These descriptors fall into several categories:

Topological descriptors: These are based on the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical descriptors: These are derived from the 3D structure of the molecule.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and polarizability.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its interaction with biological membranes and protein hydrophobic pockets.

| Descriptor Class | Specific Descriptor | Description |

|---|---|---|

| Topological | Wiener Index (W) | Describes the sum of distances between all pairs of atoms in the molecule. |

| Topological | Zagreb Indices (M1, M2) | Relate to the degree of branching of the carbon skeleton. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Geometrical | Molecular Volume (MV) | The volume occupied by the molecule. |

| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

The biological activity to be correlated with these descriptors could be, for instance, antimicrobial, antioxidant, or enzyme inhibitory activity, which are common for phenolic compounds. A resulting QSAR equation might look like:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(HOMO)

Where c0, c1, c2, and c3 are coefficients determined by statistical regression analysis. Such a model would allow for the prediction of the biological activity of new, unsynthesized analogs.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This allows for the visualization and energetic evaluation of the interactions between the ligand and the active site of the protein.

For this compound, potential protein targets for docking studies could be selected based on the known activities of similar phenolic compounds. For example, enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) could be investigated for potential anti-inflammatory activity. Another potential target could be the 5-HT2A receptor, as some synthetic cathinones show affinity for this receptor. nih.gov

The docking process would involve:

Obtaining the 3D structure of the target protein, often from a public database like the Protein Data Bank (PDB).

Generating a 3D conformation of this compound.

Using a docking algorithm to systematically explore possible binding poses of the ligand within the protein's active site.

Scoring the generated poses based on a scoring function that estimates the binding affinity.

Hypothetical Docking Results:

The following table illustrates the kind of data that would be generated from a docking study of this compound against a hypothetical protein target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond with Ser530; Pi-Pi stacking with Tyr355; Electrostatic interaction with Arg120 |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Phe421 | Hydrogen bond with His367; Hydrophobic interactions with Phe421 |

| 5-HT2A Receptor | -9.1 | Ser159, Phe339, Trp336 | Hydrogen bond with Ser159; Pi-Pi stacking with Trp336; Hydrophobic interactions with Phe339 |

These hypothetical results suggest that this compound could form stable interactions with these protein targets, primarily through hydrogen bonding involving its hydroxyl group and π-π stacking interactions due to its aromatic ring. The pentanone chain would likely engage in hydrophobic interactions within the binding pocket. Such studies provide valuable insights into the potential mechanism of action of the compound and can guide further experimental validation.

Synthesis and Investigation of Derivatives and Analogues of 1 2 Hydroxy 5 Methylphenyl 1 Pentanone

Modification of the Pentanone Chain

Homologues and Isomers with Varying Alkyl Chain Lengths and Branching

The synthesis of homologues of 1-(2-hydroxy-5-methylphenyl)-1-pentanone, particularly those with shorter alkyl chains such as ethanone (B97240) and butanone derivatives, has been documented. The ethanone derivative, 1-(2-hydroxy-5-methylphenyl)ethanone (also known as 2'-hydroxy-5'-methylacetophenone), is a well-studied compound used as an intermediate in various organic syntheses. chemicalbook.comchemdad.comfoodb.canist.govsielc.comnih.gov For instance, it is a precursor for producing 2-ethyl-4-methyl-phenol. chemicalbook.comchemdad.com

One of the key synthetic routes to generate longer alkyl chains on the 2'-hydroxyacetophenone (B8834) core is through iridium-catalyzed C-alkylation. whiterose.ac.ukresearchgate.net This method utilizes alcohols as alkylating agents in a hydrogen-borrowing methodology, which is an atom-economical process with water as the main byproduct. For example, the reaction of 2'-hydroxyacetophenone with various benzyl (B1604629) and heteroaryl alcohols in the presence of an iridium catalyst and a base like potassium hydroxide (B78521) (KOH) under microwave irradiation has been shown to yield the corresponding C-alkylated products in good yields. whiterose.ac.ukresearchgate.net This demonstrates a viable pathway to synthesize a range of 1-(2-hydroxy-5-methylphenyl)-1-alkanones with diverse branching and extended chains.

Below is a table summarizing the known homologues and their basic properties.

| Compound Name | Alkyl Chain | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(2-Hydroxy-5-methylphenyl)ethanone | Ethanone | C₉H₁₀O₂ | 150.17 |

| 1-(2-Hydroxy-5-methylphenyl)-1-butanone | Butanone | C₁₁H₁₄O₂ | 178.23 |

| This compound | Pentanone | C₁₂H₁₆O₂ | 192.25 |

This table is generated based on data from sources chemicalbook.comchemdad.comfoodb.canist.govsielc.comnih.gov for the ethanone derivative and general chemical knowledge for the others.

Introduction of Stereocenters and Chiral Resolution

The introduction of stereocenters into the pentanone chain can lead to chiral molecules, the individual enantiomers of which may exhibit distinct properties. While specific studies on the enantioselective synthesis or chiral resolution of this compound are not extensively documented in the reviewed literature, general methods for achieving enantiomeric separation are well-established in stereochemistry. wikipedia.orgrsc.org

One common approach is chiral resolution , which involves separating a racemic mixture into its constituent enantiomers. wikipedia.org This can be achieved through several techniques:

Diastereomeric Salt Formation: This classic method involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The separated diastereomers are then treated to remove the resolving agent, yielding the pure enantiomers. wikipedia.org

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. nih.gov

A related area of research is the kinetic resolution of racemic mixtures. For example, the kinetic resolution of racemic 2-hydroxyamides has been successfully achieved through asymmetric esterification using a chiral acyl-transfer catalyst. nih.gov This method allows for the production of optically active 2-hydroxyamide derivatives, which are valuable chiral building blocks. nih.gov Although not directly applied to this compound in the available literature, these principles form the basis for potential future work on its chiral derivatives.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for chemical modification, offering pathways to ethers, esters, and cyclized products.

Ethers and Esters

The synthesis of ether and ester derivatives of this compound and its homologues has been explored. The O-alkylation of the phenolic hydroxyl group to form ethers can be achieved through methods like phase transfer catalysis (PTC). A study on the ethanone homologue, 2'-hydroxyacetophenone, demonstrated the synthesis of 2'-pentyloxyacetophenone (B3056504) (an ether derivative) using 1-bromopentane (B41390) under liquid-liquid-liquid phase transfer catalysis. researchgate.net This method was reported to be highly efficient, with 100% selectivity for the O-alkylated product and the ability to recycle the catalyst. researchgate.net General methods for the O-alkylation of 2'-hydroxyacetophenones have also been reviewed. organic-chemistry.org

Esterification of the phenolic hydroxyl group is another common derivatization. A notable example is the initial step in the Baker-Venkataraman transformation, where 1-(2-hydroxy-5-methylphenyl)ethanone was treated with 4-propoxy-benzoic acid to form an ester intermediate. orientjchem.org This ester was then rearranged to form a β-diketone, 1-(2-hydroxy-5-methylphenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione. orientjchem.org This highlights how esterification can be a stepping stone to more complex molecular architectures.

The following table presents examples of ether and ester derivatives of the ethanone homologue.

| Derivative Type | Compound Name | Reactants | Synthetic Method | Reference |

| Ether | 2'-Pentyloxyacetophenone | 2'-Hydroxyacetophenone, 1-Bromopentane | Phase Transfer Catalysis | researchgate.net |

| Ester | 4-Propoxy-benzoic acid 2-acetyl-4-methyl-phenyl ester | 1-(2-Hydroxy-5-methylphenyl)ethanone, 4-Propoxy-benzoic acid | Esterification in Pyridine (B92270) | orientjchem.org |

Cyclization Reactions involving the Hydroxyl and Ketone Groups

The proximity of the phenolic hydroxyl group and the ketone function allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. While specific studies on the pentanone derivative are limited, research on 2'-hydroxyacetophenones and related 2'-hydroxychalcones provides significant insights into these transformations.

These molecules are excellent starting materials for the synthesis of:

Benzofurans

Chromanones

Flavanones

Coumarins

Benzoxepins

Base-promoted cyclization of o-hydroxyacetophenones with in situ generated cyclopropenes has been reported to produce functionalized spirobenzo[b]oxepines with high diastereoselectivity. This reaction proceeds through a regioselective oxa-Michael addition followed by an intramolecular aldol (B89426) reaction.

Substitution Pattern Variations on the Phenyl Ring

Altering the substitution pattern on the phenyl ring of this compound is another avenue for creating new analogues. This can involve changing the position of the existing methyl group or introducing new substituents.

Research in this area includes the iridium-catalyzed alkylation of 2'-hydroxy-6'-methoxyacetophenone, which introduces an additional methoxy (B1213986) group on the phenyl ring. whiterose.ac.uk This demonstrates that the core synthetic methodologies can be applied to differently substituted starting materials.

Furthermore, modifications can be more drastic, such as replacing the pentanoyl group with a substituted benzoyl group. An example is the synthesis and crystal structure analysis of (2-hydroxy-5-methylphenyl)-(2-bromophenyl)methanone. This compound represents a significant structural variation, and its synthesis provides a basis for exploring a wider range of aryl-substituted analogues.

Exploration of Electron-Donating and Electron-Withdrawing Substituents

In the context of chalcone (B49325) derivatives of 2'-hydroxyacetophenones, the presence and position of EDGs (such as hydroxyl [-OH] and methoxy [-OCH3]) and EWGs (such as halogens [-Cl, -F] and nitro [-NO2]) on the phenyl rings play a crucial role in their biological activities. nih.gov

Key Research Findings on Analogue Compounds:

Antimicrobial Activity: Studies on chalcones derived from substituted acetophenones have shown that the nature of the substituent impacts their antibacterial and antifungal efficacy. For instance, some research suggests that the presence of electron-withdrawing groups at the para-position of the B-ring can increase the potency of chalcones. pharmatutor.org Conversely, other studies on hydrazone derivatives have indicated that compounds with electron-withdrawing groups like nitro, iodo, or bromo generally exhibit better antibacterial activity compared to those with electron-donating groups like hydroxyl or methoxy. mdpi.com

Anticancer Activity: In the realm of anticancer research, halogenation has been a successful strategy for derivatizing chalcones. Fluoro-substituted chalcone derivatives have demonstrated significant cytotoxicity against various cancer cell lines. nih.gov The introduction of electron-withdrawing groups is often associated with increased anti-inflammatory activity, which is a key mechanism in combating certain cancers. nih.gov

Antioxidant Activity: The antioxidant potential of these compounds is also influenced by substituents. For example, in a series of coumarin-chalcone hybrids, the number and position of hydroxyl groups (EDGs) on both the coumarin (B35378) and benzoyl rings were found to be critical for their antioxidant activity. researchgate.net

The table below summarizes the observed effects of different substituents on the biological activities of chalcone analogues.

| Substituent Type | Position | Observed Effect on Biological Activity (in Analogues) | Reference |

| Electron-Donating (e.g., -OH, -OCH3) | Para-position of ring B | Can lead to inactive chalcone compounds in some antimicrobial assays. | pharmatutor.org |

| Electron-Withdrawing (e.g., -Cl, -CN, -NO2) | Para-position of ring B | Can yield less active chalcones in some antimicrobial studies. | pharmatutor.org |

| Halogen (e.g., -F) | Various | Can enhance anticancer activity. | nih.gov |

| Hydroxyl (-OH) | Ring A (2'-position) | Considered important for the antimicrobial effect of chalcones. | nih.gov |

Multi-substituted Phenolic Ketones

The synthesis of multi-substituted phenolic ketones, particularly those with more than one functional group on the aromatic ring, allows for a finer tuning of their physicochemical and biological properties. The starting material, this compound, already possesses a hydroxyl and a methyl group. Further substitutions can be introduced to explore their synergistic or antagonistic effects on biological activity.

Research on related structures, such as 2'-hydroxychalcones, has provided insights into the effects of multiple substitutions. For example, the presence of a hydroxyl group at the 2'-position of the A ring is often considered crucial for the antimicrobial activity of chalcones, likely due to its ability to form hydrogen bonds with target proteins. nih.gov The introduction of additional substituents, such as halogens or alkoxy groups, can further enhance this activity by modifying the molecule's lipophilicity and electronic distribution.

A study on dihydroxylated chalcone derivatives highlighted the importance of the substitution pattern for radical scavenging activity, a key component of antioxidant and anti-inflammatory effects. nih.gov The strategic placement of multiple hydroxyl or methoxy groups can significantly enhance the therapeutic potential of these compounds.

Hybrid Molecules Incorporating Related Pharmacophores

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity and efficacy, as well as the potential to interact with multiple biological targets, which can be particularly beneficial for treating complex diseases like cancer. nih.gov The 2-hydroxy-phenyl ketone scaffold is a versatile building block for creating such hybrid molecules.

Examples of Hybrid Molecules Based on Analogue Scaffolds:

Coumarin-Chalcone Hybrids: Coumarins are a class of natural products known for a wide range of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. mdpi.com Researchers have synthesized hybrid molecules that combine the coumarin scaffold with a chalcone moiety derived from a hydroxyacetophenone. These hybrids have been evaluated for various activities, including as α-glucosidase inhibitors and for their antioxidant and trypanocidal properties. rsc.orgnih.gov The results indicate that the inhibitory activities of the synthetic hybrids were significantly enhanced compared to the parent compounds. nih.gov

Indole-Chalcone Hybrids: The indole (B1671886) nucleus is a prominent feature in many natural products and pharmaceuticals, including the neurotransmitter serotonin (B10506) and the anticancer drug vincristine. nih.gov Hybrid chalcones incorporating an indole ring have been designed and synthesized, showing promising antiproliferative and antioxidant activities. nih.gov

Sulfonamide-Chalcone Hybrids: Sulfonamides are a well-known class of antibacterial drugs. Molecular hybridization of a chalcone with a sulfonamide group has been explored to generate new compounds with potential antileishmanial activity. nih.gov These hybrids have demonstrated good activity against Leishmania amazonensis with a favorable selectivity index. nih.gov

Hydrazone-Containing Hybrids: The carbonyl group of the parent ketone can be condensed with various hydrazides to form hydrazones. These hydrazide-hydrazones constitute a class of compounds with a broad spectrum of bioactivity, including antibacterial, antifungal, and antitubercular properties. nih.govnih.gov For instance, hydrazones derived from 2-hydroxy-5-methylacetophenone have been synthesized and complexed with various transition metals, with the resulting complexes showing antimicrobial activity.

The following table lists some of the pharmacophores that have been hybridized with chalcone structures derived from related hydroxyacetophenones and the primary biological activities investigated.

| Hybridized Pharmacophore | Investigated Biological Activity | Reference |

| Coumarin | α-Glucosidase inhibition, Antioxidant, Trypanocidal | rsc.orgnih.gov |

| Indole | Anticancer, Antioxidant | nih.gov |

| Sulfonamide | Antileishmanial | nih.gov |

| Hydrazone | Antimicrobial, Anticancer | nih.govnih.gov |

The development of these hybrid molecules represents a promising avenue for the discovery of new therapeutic agents with enhanced potency and a broader spectrum of activity.

Biological Activity Studies of 1 2 Hydroxy 5 Methylphenyl 1 Pentanone and Its Analogues: Mechanistic Insights

In Vitro Enzyme Inhibition Studies

The ability of a compound to selectively inhibit enzymes is a key determinant of its therapeutic potential. While direct enzymatic inhibition studies on 1-(2-Hydroxy-5-methylphenyl)-1-pentanone are not extensively documented, research on its analogues provides significant insights into the potential enzymatic targets of this class of compounds.

Kinase Inhibition Mechanisms

Glycosidase Inhibition (e.g., β-Glucuronidase) and Kinetic Analyses

Currently, there is a lack of specific studies investigating the inhibitory activity of this compound or its close analogues against β-glucuronidase or other glycosidases. β-Glucuronidase is an important enzyme in drug metabolism and has been identified as a target for mitigating drug-induced toxicity. nih.gov The potential of aromatic hydroxyketones to inhibit this enzyme remains an area for future research.

Other Enzyme Systems Modulated by Aromatic Hydroxyketones

Research into the broader class of aromatic hydroxyketones has revealed their modulatory effects on various other enzyme systems. For instance, certain 2'-hydroxy-chalcones, which share the 2-hydroxyacetophenone (B1195853) core, have been identified as inhibitors of soybean lipoxygenase (LOX). nih.gov Lipoxygenases are involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory drug development.

Furthermore, studies on butanediol (B1596017) dehydrogenase from Bacillus clausii have shown that this enzyme can accept aromatic α-hydroxy ketones as substrates. nih.gov Specifically, the enzyme displayed a preference for α-hydroxy ketones with the ketone group adjacent to a phenyl ring. nih.gov This indicates that the metabolic pathways of microorganisms could be influenced by this class of compounds.

Receptor Binding and Signaling Pathway Modulation (in vitro, non-clinical focus)

The interaction of small molecules with cellular receptors is fundamental to initiating or inhibiting signaling cascades. While direct receptor binding data for this compound is limited, studies on its analogues provide clues to their potential signaling pathway modulation.

A study on 1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) demonstrated that it can induce autophagy in HeLa cells by modulating the AMP-activated protein kinase (AMPK) and mTOR signaling pathways. nih.gov This suggests that aromatic hydroxyketones may influence key cellular processes by interacting with components of these critical signaling networks.

Cellular Pathway Modulation Studies (in vitro, e.g., antiproliferative effects, cell cycle analysis)

The in vitro effects of aromatic hydroxyketones on cellular pathways, particularly those related to cell proliferation and survival, have been a subject of investigation. A notable analogue, 1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB), has been shown to inhibit the growth of HeLa cervical cancer cells in a dose- and time-dependent manner. nih.gov This inhibition is accompanied by a G1 phase cell cycle arrest. nih.gov

Mechanistically, HMDB treatment leads to a decrease in the expression of key G1 phase proteins, including cyclins D1, D3, and E, as well as cyclin-dependent kinases (CDKs) 2, 4, and 6. nih.gov Concurrently, there is an increase in the mRNA and protein levels of CDK inhibitors such as p15, p16, p21, and p27. nih.gov This concerted action results in the accumulation of the hypophosphorylated, active form of the retinoblastoma (Rb) protein, which in turn halts the cell cycle at the G1 checkpoint. nih.gov

Another analogue, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE), has also been shown to induce G0/G1 phase cell cycle arrest in HT-29 human colon adenocarcinoma cells in a time-dependent manner. semanticscholar.org

The table below summarizes the effects of HMDB on cell cycle regulatory proteins in HeLa cells.

| Protein | Effect of HMDB Treatment | Reference |

| Cyclin D1 | Decreased expression | nih.gov |

| Cyclin D3 | Decreased expression | nih.gov |

| Cyclin E | Decreased expression | nih.gov |

| CDK2 | Decreased expression | nih.gov |

| CDK4 | Decreased expression | nih.gov |

| CDK6 | Decreased expression | nih.gov |

| p15 | Increased mRNA and protein levels | nih.gov |

| p16 | Increased mRNA and protein levels | nih.gov |

| p21 | Increased mRNA and protein levels | nih.gov |

| p27 | Increased mRNA and protein levels | nih.gov |

| Rb | Accumulation of hypophosphorylated form | nih.gov |

Structure-Activity Relationships (SAR) Governing Biological Mechanisms

The biological activity of aromatic hydroxyketones is significantly influenced by their structural features. Studies on various analogues of this compound have provided valuable insights into the structure-activity relationships (SAR) governing their effects.

In a study on the antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives against several plant fungal pathogens, it was found that the length and branching of the alkyl ketone side chain played a crucial role. nih.gov An increase in the chain length of linear alkyl ketones led to enhanced antifungal activities. nih.gov Furthermore, branched alkyl ketones demonstrated stronger activity than their linear counterparts. nih.gov Specifically, an isopropyl ketone derivative exhibited the most potent and broad-spectrum activity. nih.gov

The nematicidal activity of 2'-hydroxylated acetophenones against Meloidogyne javanica also revealed distinct SAR. researchgate.net A C-2/C-4 dihydroxylation or C-2/C-4/C-3 trihydroxylation of the acetophenone (B1666503) moiety was shown to improve the activity. researchgate.net Conversely, the introduction of a hydrophilic isoprene (B109036) chain generally diminished the nematicidal effect. researchgate.net

The table below presents the antifungal activity of some 2,4-dihydroxy-5-methylacetophenone derivatives.

| Compound | R Group | IC50 (µg/mL) against Glomerella cingulate | IC50 (µg/mL) against Botrytis cinerea | Reference |

| 2b | Ethyl | 25.43 | 42.17 | nih.gov |

| 2c | n-Propyl | 21.16 | 35.82 | nih.gov |

| 2d | n-Butyl | 18.75 | 30.14 | nih.gov |

| 2g | Isopropyl | 17.28 | 28.93 | nih.gov |

| 2h | Isobutyl | 19.56 | 32.32 | nih.gov |

These findings underscore the importance of the substituents on both the aromatic ring and the ketone side chain in determining the biological activity profile of this class of compounds.

Identification of Key Structural Features for Specific Activities

The biological activity of this compound and its analogues is intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies on related compounds, such as chalcones and other hydroxyacetophenone derivatives, have provided valuable insights into the chemical motifs responsible for their therapeutic actions.

A critical determinant of activity is the presence of the 2-hydroxyacetophenone core. The hydroxyl group at the ortho position to the carbonyl group is often crucial for activity, potentially through its ability to form intramolecular hydrogen bonds and chelate metal ions. This feature is a common thread in many biologically active phenolic compounds.

The nature and position of substituents on the aromatic ring significantly modulate the biological effects. For instance, in a series of chalcone (B49325) derivatives, which share the α,β-unsaturated carbonyl system with some analogues of this compound, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) on the phenyl rings has been shown to enhance antioxidant and anti-inflammatory properties. Specifically, compounds with a hydroxyl group on the B-ring and a methoxy group in the para position of the A-ring have demonstrated potent antioxidant capabilities. smolecule.com

Furthermore, the lipophilicity of the molecule, often influenced by the length and branching of the alkyl chain (the pentanoyl group in the case of the parent compound), plays a vital role in its ability to traverse biological membranes and interact with target sites. In a study on p-hydroxyacetophenone derivatives, variations in the ester side chain were shown to impact their trypanocidal and antifungal activities. researchgate.net

The α,β-unsaturated carbonyl system present in chalcone analogues is a key feature for their anticancer and anti-inflammatory activities. This Michael acceptor can react with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins, leading to the modulation of various signaling pathways. smolecule.com

Interactive Table of Key Structural Features and Associated Activities:

| Structural Feature | Associated Biological Activity | Example Analogues | Reference |

| 2-Hydroxyacetophenone Core | Antimicrobial, Anti-inflammatory | Hydroxyacetophenone derivatives | |

| Hydroxyl and Methoxy Groups on Aromatic Ring | Antioxidant, Anticancer | Chalcones, Diarylpentanoids | smolecule.com |

| Lipophilic Side Chain | Antifungal, Trypanocidal | p-Hydroxyacetophenone derivatives | researchgate.net |

| α,β-Unsaturated Carbonyl System | Anticancer, Anti-inflammatory | Chalcones | smolecule.com |

Mechanistic Understanding of Molecular Interactions

The biological effects of this compound and its analogues are underpinned by their interactions with specific molecular targets. While direct mechanistic studies on the parent compound are limited, research on its structural relatives has illuminated several key pathways.

A prominent mechanism of action for many chalcone analogues is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival. By suppressing NF-κB activation, these compounds can exert potent anti-inflammatory and anticancer effects. Their cytotoxic effects against cancer cells often correlate with their ability to inhibit NF-κB.

Molecular docking studies have provided further insights into the molecular interactions of these compounds. For instance, docking simulations of chalcone derivatives with target proteins have revealed key binding interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in the active sites of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory cascade. Similarly, molecular docking has been employed to understand the binding of hydroxyacetophenone derivatives to the active sites of microbial enzymes, providing a rationale for their antimicrobial activity.

In the context of anticancer activity, some diarylpentanoid analogues have been shown to interfere with the p53 tumor suppressor pathway by disrupting its interaction with its negative regulators, MDM2 and MDMX. This leads to the activation of p53 and the induction of apoptosis in cancer cells.

The antifungal activity of p-hydroxyacetophenone derivatives has been demonstrated against various pathogenic fungi, including Candida species and dermatophytes. researchgate.net The mechanism is thought to involve the disruption of fungal cell membrane integrity and the inhibition of essential fungal enzymes.

The following table summarizes the mechanistic insights gained from studies on analogues of this compound:

| Biological Activity | Proposed Mechanism of Action | Molecular Target(s) | Example Analogues | Reference |

| Anti-inflammatory | Inhibition of NF-κB signaling, Inhibition of COX/LOX pathways | NF-κB, COX-2, 5-LOX | Chalcones | |

| Anticancer | Inhibition of NF-κB, Disruption of p53-MDM2 interaction | NF-κB, p53-MDM2 | Chalcones, Diarylpentanoids | |

| Antifungal | Disruption of cell membrane, Enzyme inhibition | Fungal cell membrane, Fungal enzymes | p-Hydroxyacetophenone derivatives | researchgate.net |

| Antimicrobial | Inhibition of essential enzymes | Bacterial enzymes | Hydroxyacetophenone derivatives |

Potential Research Applications Beyond Biological Systems

Application in Materials Science

The bifunctional nature of 1-(2-Hydroxy-5-methylphenyl)-1-pentanone makes it an attractive building block for novel materials. Its ability to participate in various polymerization reactions and to be incorporated into functional materials is a key area of interest.

The presence of a hydroxyl group allows this compound to act as a monomer in polycondensation reactions. Wholly aromatic polyketones are a class of high-performance thermoplastics known for their exceptional thermal stability and chemical resistance. researchgate.net The synthesis of such polymers often involves the reaction of dihydroxy aromatic compounds with activated dicarboxylic acids or their derivatives. While direct polymerization of this compound alone would not be straightforward, its derivatives could be designed for such purposes. For instance, the introduction of a second reactive site, such as another hydroxyl or a carboxylic acid group, would enable its participation in step-growth polymerization.

Moreover, the ketone group can be a site for crosslinking in polymer chains. For example, poly(phenylene oxide-co-arylene ether ketone) copolymers can be crosslinked through a free radical reaction involving the aromatic ketone. monash.edu This suggests that incorporating this compound into a polymer backbone could provide a means to tune the material's properties through post-polymerization modification.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Polymerization Type | Reactive Groups on Monomer Derivative | Resulting Polymer Class | Potential Properties |

| Polycondensation | Dihydroxy or Hydroxy-carboxy | Aromatic Polyetherketone | High thermal stability, chemical resistance |

| Radical Polymerization (crosslinking) | Ketone | Crosslinked Thermoset | Tunable mechanical and thermal properties |

Development of Functional Materials

The unique combination of functional groups in this compound also lends itself to the development of functional materials. The phenolic hydroxyl group can be used to anchor the molecule onto surfaces or to coordinate with metal ions, while the ketone can participate in further chemical transformations.

Schiff bases derived from o-hydroxyaromatic aldehydes and ketones are known to exhibit interesting physical properties in the crystalline state, which are influenced by their molecular packing and intermolecular interactions. rsc.org This suggests that crystalline derivatives of this compound could be explored for applications in materials science where specific solid-state properties are desired.

Catalysis and Electrocatalysis

The ability of this compound to form stable complexes with metal ions through its hydroxyl and ketone groups makes it a prime candidate for the development of novel catalysts.

Schiff bases, which are readily synthesized from the condensation of primary amines with aldehydes or ketones, are highly effective ligands in coordination chemistry. nih.gov The resulting Schiff base metal complexes have shown significant catalytic activity in a wide range of organic transformations. researchgate.netmdpi.com The reaction of this compound with various amines can produce a library of Schiff base ligands. These ligands can then be complexed with a variety of transition metals to create catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. researchgate.net For example, Schiff base complexes have been successfully employed as catalysts in aldol (B89426) and Henry reactions. researchgate.net

Table 2: Potential Catalytic Applications of Metal Complexes Derived from this compound Schiff Bases

| Metal Ion | Schiff Base Ligand Type | Catalytic Reaction | Reference Analogy |

| Cu(II), Ni(II), Co(II) | N,O-donors | Oxidation, Reduction | researchgate.net |

| Zn(II), Mn(II) | Chiral N,O-donors | Asymmetric Aldol, Henry Reactions | researchgate.net |

| Cr(III), Fe(III) | Tridentate or Tetradentate | Various organic transformations | researchgate.net |

Investigation in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. rsc.org Derivatives of this compound, such as 2'-hydroxychalcones, are known to participate in organocatalytic reactions. 2'-Hydroxychalcones can be synthesized through the Claisen-Schmidt condensation of a 2-hydroxyacetophenone (B1195853) with an aromatic aldehyde. nih.gov These chalcones can then act as substrates in enantioselective organocatalytic reactions, such as the intramolecular oxa-Michael addition to form flavanones or the addition of aliphatic aldehydes to produce hybrid flavonoids. researchgate.netrsc.org This indicates that this compound could serve as a precursor to a variety of substrates for organocatalytic transformations.

Advanced Organic Synthesis Intermediates

The rich chemistry of the hydroxy aromatic ketone scaffold makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds.

The reaction of 2-hydroxyacetophenones with aromatic aldehydes via the Claisen-Schmidt condensation is a well-established route to 2'-hydroxychalcones. nih.gov These chalcones are versatile intermediates for the synthesis of a wide array of flavonoids and other heterocyclic compounds. nih.gov For instance, the Algar-Flynn-Oyamada reaction can be used to convert chalcones into 3-hydroxyflavones. nih.gov Furthermore, 2-hydroxy aromatic ketones can undergo reactions like the Kostanecki reaction to yield chromone (B188151) derivatives. ias.ac.in The reaction of 2-hydroxyacetophenone derivatives with reagents like ethyl chloroacetate (B1199739) can lead to the formation of substituted benzofurans, which can then be cyclized to form xanthen-9-ones. nih.gov These examples highlight the potential of this compound as a starting material for the construction of diverse and potentially bioactive heterocyclic frameworks.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign methods for the synthesis of 1-(2-hydroxy-5-methylphenyl)-1-pentanone and related hydroxyaryl ketones is a primary research focus. Traditional methods like the Fries rearrangement, which converts an aryl ester to a hydroxy aryl ketone using a Lewis acid catalyst, often suffer from harsh reaction conditions and low yields. rsc.orgacs.org

Future research is directed towards several innovative approaches:

Green Chemistry Approaches: The use of more environmentally friendly catalysts and solvents is a significant trend. Methanesulfonic acid has been explored as a greener alternative to traditional Lewis acids for the Fries rearrangement. acs.org Research into using solid acid catalysts, such as zeolites and heteropolyacids, aims to simplify catalyst recovery and reduce waste, although challenges with catalyst deactivation and selectivity remain. mdpi.com

Photochemical Methods: The photo-Fries rearrangement offers a catalyst-free alternative, proceeding via a radical mechanism initiated by UV light. rsc.org This method can be effective even with deactivating substituents on the aromatic ring. thieme-connect.com Recent advancements include the use of flow chemistry and aqueous micellar media to improve the efficiency and selectivity of the photo-Fries rearrangement, offering shorter reaction times and milder conditions. rsc.orgrsc.orgnih.gov

Biocatalysis: The use of enzymes presents a highly selective and sustainable route to chiral α-hydroxy ketones. uni-duesseldorf.deresearchgate.netnih.gov Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, for instance, can catalyze the carboligation of aldehydes to produce these compounds with high stereoselectivity. uni-duesseldorf.deresearchgate.net This approach avoids the use of harsh chemicals and can lead to the synthesis of enantiomerically pure products, which are valuable in the pharmaceutical industry. uni-duesseldorf.deresearchgate.netnih.gov